Tert-butyl 2-methylpiperidine-3-carboxylate
Overview
Description
Tert-butyl 2-methylpiperidine-3-carboxylate: is an organic compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methylpiperidine-3-carboxylate typically involves the esterification of 2-methylpiperidine-3-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-methylpiperidine-3-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential therapeutic agents. It serves as a building block for the development of drugs targeting neurological disorders and other diseases .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-methylpiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved vary depending on the specific derivative or application .
Comparison with Similar Compounds
2-Methylpiperidine-3-carboxylic acid: The parent acid of tert-butyl 2-methylpiperidine-3-carboxylate.
Tert-butyl piperidine-3-carboxylate: A similar ester with a different substitution pattern.
2,6-Dimethylpiperidine: A related piperidine derivative with different substitution.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tert-butyl ester group provides steric hindrance, enhancing its stability and reactivity in certain reactions .
Biological Activity
Tert-butyl 2-methylpiperidine-3-carboxylate (TBMPC) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of TBMPC through a synthesis of available research findings, including data tables and case studies.
Chemical Structure and Synthesis
TBMPC is characterized by its piperidine backbone, which is common in many bioactive compounds. The synthesis of TBMPC typically involves multi-step reactions that may include the use of various reagents and solvents under controlled conditions. For example, a common synthetic route involves the use of tert-butyl esters and piperidine derivatives, which yields TBMPC with high purity and yield .
Anticancer Activity
Recent studies have highlighted the anticancer potential of TBMPC. In vitro assays have shown that TBMPC exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in human cancer models with an IC50 value ranging from 1 to 3 μM, indicating strong activity against tumor cells . The mechanism of action appears to involve the inhibition of histone acetyltransferases (HATs), which are critical for gene expression regulation in cancer cells.
Table 1: Cytotoxicity of TBMPC Against Different Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
FaDu (hypopharyngeal) | 2.5 |
MCF-7 (breast) | 1.8 |
A549 (lung) | 3.0 |
Antiparasitic Activity
TBMPC has also shown promise as an antiparasitic agent. Studies indicate that it can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound demonstrated significant activity with an IC50 value of approximately 199 nM against erythrocytic forms of the parasite . This suggests that TBMPC may serve as a lead compound for developing new antimalarial therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of TBMPC is crucial for optimizing its biological activity. Modifications to the piperidine ring or substituents on the carboxylate group can significantly influence its potency and selectivity against various biological targets. For example, derivatives with different alkyl groups or functional groups have been synthesized and tested to evaluate their effects on anticancer and antiparasitic activities .
Case Studies
- Anticancer Study : In a recent study, TBMPC was tested against several cancer cell lines, demonstrating superior cytotoxicity compared to standard chemotherapeutics like bleomycin. The study employed a three-component cycloaddition reaction to synthesize TBMPC derivatives, enhancing their interaction with protein targets involved in tumor growth .
- Antimalarial Efficacy : A study focused on the efficacy of TBMPC against P. falciparum revealed that it not only inhibited parasite growth but also showed low cytotoxicity towards human cell lines, suggesting a favorable selectivity index for therapeutic use .
Properties
IUPAC Name |
tert-butyl 2-methylpiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8-9(6-5-7-12-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPOCOGPKKHOIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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